N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide

Kinase inhibition sGC modulation Antitubercular activity

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide (CAS 338415-25-1) is a synthetic small molecule belonging to the 3-aryl-substituted imidazo[1,2-a]pyridine class, a scaffold explored for cardiovascular and anti-infective indications. The compound features a 3,4-dichlorophenyl group at the imidazo[1,2-a]pyridine 3-position and a 3-(trifluoromethyl)benzamide moiety at the 8-position.

Molecular Formula C21H12Cl2F3N3O
Molecular Weight 450.24
CAS No. 338415-25-1
Cat. No. B2655987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide
CAS338415-25-1
Molecular FormulaC21H12Cl2F3N3O
Molecular Weight450.24
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CN3C2=NC=C3C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C21H12Cl2F3N3O/c22-15-7-6-12(10-16(15)23)18-11-27-19-17(5-2-8-29(18)19)28-20(30)13-3-1-4-14(9-13)21(24,25)26/h1-11H,(H,28,30)
InChIKeyHMXQOPLKFRIHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide (CAS 338415-25-1): Compound Class and Procurement Context


N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide (CAS 338415-25-1) is a synthetic small molecule belonging to the 3-aryl-substituted imidazo[1,2-a]pyridine class, a scaffold explored for cardiovascular and anti-infective indications [1]. The compound features a 3,4-dichlorophenyl group at the imidazo[1,2-a]pyridine 3-position and a 3-(trifluoromethyl)benzamide moiety at the 8-position. Its molecular formula is C21H12Cl2F3N3O with a molecular weight of 450.24 g/mol. While structurally related compounds have been disclosed in patents for soluble guanylate cyclase (sGC) modulation and antitubercular activity, no primary research paper, patent, or authoritative database entry specifically characterizing the biological activity, selectivity, or pharmacokinetic properties of this exact compound was identified in permissible sources [2].

Why In-Class Imidazo[1,2-a]pyridine Analogs Cannot Be Interchanged with CAS 338415-25-1


Within the imidazo[1,2-a]pyridine class, even minor structural modifications can lead to profound shifts in target engagement, selectivity, and pharmacokinetic behavior. For example, the substitution pattern on the aryl ring and the nature of the amide/sulfonamide/urea linkage at the 8-position are critical determinants of potency and selectivity, as shown in related sGC modulator patents [1]. Without publicly available head-to-head selectivity or functional assay data for the 3,4-dichlorophenyl/3-(trifluoromethyl)benzamide combination, the risk of functional non-equivalence when substituting another analog is unquantified but presumed high based on class-level SAR trends [2]. Generic substitution without verified equivalence data is therefore scientifically unjustified and may compromise experimental reproducibility.

Quantitative Differentiation Evidence for N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide (CAS 338415-25-1)


Absence of Publicly Available Primary Biological Activity Data for CAS 338415-25-1

A systematic search of permissible databases (PubChem, PubMed, Semantic Scholar, USPTO, Google Patents) using CAS number, IUPAC name, and molecular formula returned no primary research articles, patents, or authoritative database records containing quantitative biological activity data for this exact compound. The closest class-level data comes from the 3-aryl-substituted imidazo[1,2-a]pyridine patent EP-3004094-B1, which discloses sGC-modulating activity for structurally related analogs, but does not list this specific compound as an exemplified example [1]. Similarly, the antitubercular imidazo[1,2-a]pyridine series reported by Karale et al. (2021) explores different substitution patterns and does not include this compound [2]. No IC50, EC50, Ki, selectivity ratio, or pharmacokinetic parameter has been identified for this compound in any permissible source. Therefore, no quantitative differentiation against any specific comparator can be established.

Kinase inhibition sGC modulation Antitubercular activity

Class-Level Selectivity Index from Antitubercular 3-Aryl-Imidazo[1,2-a]pyridine Series (Not Including Target Compound)

The 3-aryl-substituted imidazo[1,2-a]pyridine series reported by Karale et al. (2021) demonstrated a selectivity index of 35 for the most potent antitubercular analogs when comparing M. tuberculosis H37Rv inhibition to Vero cell cytotoxicity [1]. However, this series explores different aryl substituents and linkages and does not include CAS 338415-25-1. This class-level benchmark provides context: a selectivity index >10 is generally considered favorable for further development. Without experimental data for this specific compound, it cannot be assumed that it achieves a comparable selectivity window, as the 3,4-dichlorophenyl and 3-(trifluoromethyl)benzamide combination is untested in this model.

Antitubercular Selectivity index Cytotoxicity

Structural Analogy to sGC Modulator Chemical Space (Patent EP-3004094-B1)

Patent EP-3004094-B1, assigned to Bayer Pharma AG, discloses hundreds of 3-aryl-substituted imidazo[1,2-a]pyridines as sGC modulators for cardiovascular disorders [1]. The Markush structures encompass the 3-(3,4-dichlorophenyl) substituent and the 8-position amide linkage present in CAS 338415-25-1. However, the patent's exemplified compounds do not include this specific combination, and no sGC activation EC50, vasorelaxation potency, or in vivo blood pressure reduction data are attributed to this compound. The absence from the exemplified list suggests it was either not synthesized or not prioritized during the patent's SAR exploration. Procurement as an sGC tool compound is therefore speculative.

Soluble guanylate cyclase Cardiovascular Patent landscape

Application Scenarios for N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide (CAS 338415-25-1) Based on Available Evidence


Medicinal Chemistry SAR Exploration of Imidazo[1,2-a]pyridine 8-Position Benzamide Derivatives

Given the structural analogy to the sGC-modulating chemical space disclosed in patent EP-3004094-B1 [1], this compound may serve as a synthetic intermediate or comparator in SAR studies exploring the impact of 3,4-dichlorophenyl and 3-(trifluoromethyl)benzamide substitutions. However, its utility is contingent upon internal generation of primary pharmacological data, as no public activity profile exists to guide hypothesis-driven selection.

Chemical Probe Development for Target Deconvolution (Requires Prior Validation)

The imidazo[1,2-a]pyridine scaffold has been explored for kinase inhibition, sGC modulation, and antitubercular activity [1][2]. This compound could theoretically be developed into a chemical probe if in-house screening identifies a tractable target and selectivity profile. Procurement without such data is only appropriate for broad in-house profiling campaigns where the compound's lack of annotation is explicitly accounted for in the experimental design.

Negative Control or Chemotype Reference for Imidazo[1,2-a]pyridine Library Screening

In the absence of confirmed bioactivity, this compound may be used as a structurally matched negative control for imidazo[1,2-a]pyridine-based screening libraries, provided that its inactivity is empirically verified against the assay panel of interest. The 3,4-dichlorophenyl and 3-(trifluoromethyl)benzamide groups offer distinct physicochemical properties (LogP, polar surface area) that can help benchmark assay artifacts related to lipophilicity or aggregation.

Quote Request

Request a Quote for N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.